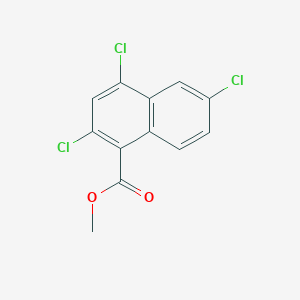
Methyl 2,4,6-trichloronaphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4,6-trichloronaphthalene-1-carboxylate is an organic compound belonging to the naphthalene family It is characterized by the presence of three chlorine atoms at the 2, 4, and 6 positions on the naphthalene ring and a carboxylate ester group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4,6-trichloronaphthalene-1-carboxylate typically involves the chlorination of naphthalene followed by esterification. One common method includes:
Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the 2, 4, and 6 positions.
Esterification: The resulting trichloronaphthalene is then reacted with methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of naphthalene are chlorinated in industrial reactors.
Continuous Esterification: The chlorinated product is continuously fed into esterification reactors where it reacts with methanol under controlled conditions to produce this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of 2,4,6-trichloronaphthalene-1-carboxylic acid.
Reduction: Formation of 2,4,6-trichloronaphthalene-1-methanol.
Substitution: Formation of derivatives with various functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4,6-trichloronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2,4,6-trichloronaphthalene-1-carboxylate involves its interaction with molecular targets through its functional groups. The chlorine atoms and ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichloronaphthalene: Lacks the ester group, making it less reactive in esterification reactions.
Methyl 1-naphthoate: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,4,6-Trichlorobenzoic acid: Similar in structure but with a benzene ring instead of a naphthalene ring, leading to different chemical properties.
Uniqueness: Methyl 2,4,6-trichloronaphthalene-1-carboxylate is unique due to the combination of chlorine atoms and the ester group on the naphthalene ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H7Cl3O2 |
|---|---|
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
methyl 2,4,6-trichloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H7Cl3O2/c1-17-12(16)11-7-3-2-6(13)4-8(7)9(14)5-10(11)15/h2-5H,1H3 |
InChI-Schlüssel |
NQQUFCODDHOZKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C2=C1C=CC(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















